
2-(1H-Benzimidazol-2-yl)-1H-phenalene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Benzimidazol-2-yl)-1H-phenalene-1,3(2H)-dione is a heterocyclic compound that features a benzimidazole moiety fused with a phenalene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-2-yl)-1H-phenalene-1,3(2H)-dione typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. One common method is the reaction of o-phenylenediamine with 2-formylphenalene in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Benzimidazol-2-yl)-1H-phenalene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Applications De Recherche Scientifique
2-(1H-Benzimidazol-2-yl)-1H-phenalene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-(1H-Benzimidazol-2-yl)-1H-phenalene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The benzimidazole moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound’s ability to chelate metal ions can enhance its biological activity by facilitating the formation of reactive oxygen species (ROS) that damage cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: A simpler structure with a wide range of biological activities, including antimicrobial and anticancer properties.
Phenalene: A polycyclic aromatic hydrocarbon with applications in organic electronics and materials science.
2-Phenylbenzimidazole: A derivative with enhanced biological activity due to the presence of a phenyl group.
Uniqueness
2-(1H-Benzimidazol-2-yl)-1H-phenalene-1,3(2H)-dione is unique due to its fused ring structure, which combines the properties of both benzimidazole and phenalene. This fusion enhances its stability and reactivity, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
918158-34-6 |
|---|---|
Formule moléculaire |
C20H12N2O2 |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-yl)phenalene-1,3-dione |
InChI |
InChI=1S/C20H12N2O2/c23-18-12-7-3-5-11-6-4-8-13(16(11)12)19(24)17(18)20-21-14-9-1-2-10-15(14)22-20/h1-10,17H,(H,21,22) |
Clé InChI |
PKKNFGWPTIVGIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-bis[5-(4-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14206538.png)
![2-{[(2,5-Dibromothiophen-3-yl)methoxy]methyl}oxirane](/img/structure/B14206545.png)
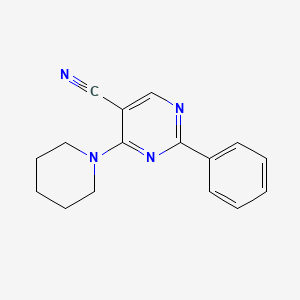
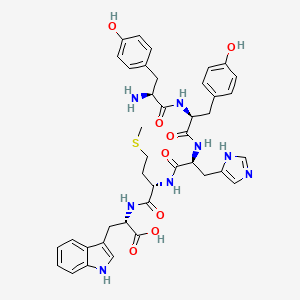
![[3-(Cyclohexylmethylamino)phenyl]thiourea](/img/structure/B14206572.png)
![Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14206584.png)
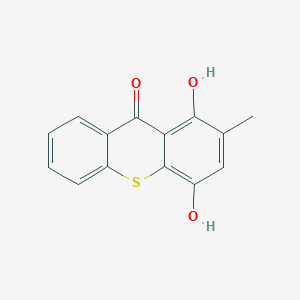
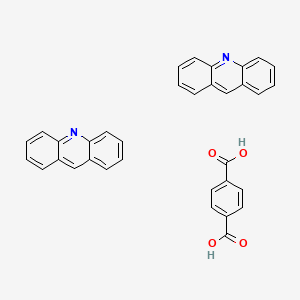
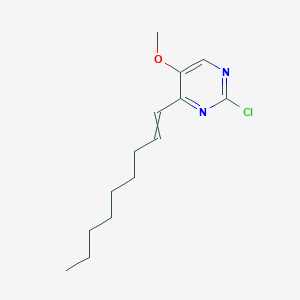
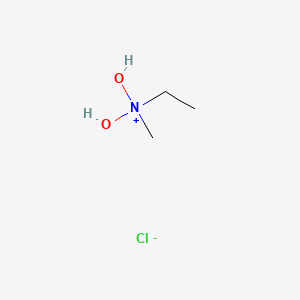
![4-Ethoxy-6-(6-methoxypyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14206621.png)
![N-[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide](/img/structure/B14206626.png)
![1-[5-(Benzyloxy)pentane-1-sulfonyl]-4-methylbenzene](/img/structure/B14206634.png)
![1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(diphenylmethyl)amino]ethan-1-one](/img/structure/B14206640.png)
